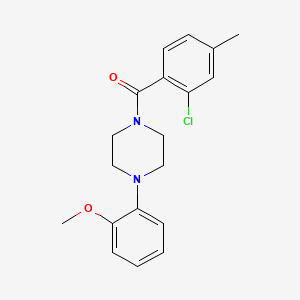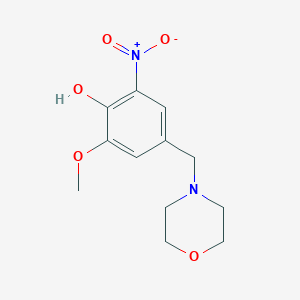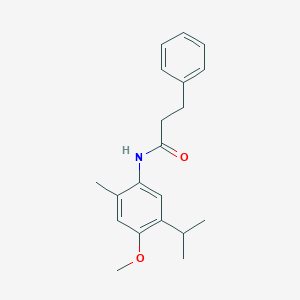
4-(1,3-Dioxoisoindol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxoisoindol-2-yl)benzamide is a chemical compound with the molecular formula C16H12N2O3. It is known for its unique structure, which includes a benzamide group attached to a 1,3-dioxoisoindoline moiety. This compound has garnered attention in various scientific fields due to its potential biological activity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxoisoindol-2-yl)benzamide typically involves the condensation of phthalic anhydride with an appropriate amine, followed by further reactions to introduce the benzamide group. One common method involves the reaction of phthalic anhydride with 4-aminobenzoic acid in the presence of a base such as triethylamine under reflux conditions . The resulting intermediate is then subjected to amidation reactions using carbodiimide coupling agents to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxoisoindol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.
Substitution: The benzamide group can undergo substitution reactions, where different substituents are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline derivatives, while reduction can produce reduced benzamide compounds.
Scientific Research Applications
4-(1,3-Dioxoisoindol-2-yl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxoisoindol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. For instance, in cancer research, it has been shown to interfere with cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
- 4-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)benzamide
Uniqueness
4-(1,3-Dioxoisoindol-2-yl)benzamide stands out due to its unique combination of the 1,3-dioxoisoindoline and benzamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to inhibit specific enzymes and proteins sets it apart from other similar compounds, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c16-13(18)9-5-7-10(8-6-9)17-14(19)11-3-1-2-4-12(11)15(17)20/h1-8H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKIJQYFXQLOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B5828440.png)
![N-{4-[(3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5828445.png)
![N-(3,5-dichlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide](/img/structure/B5828449.png)
![N-benzyl-N-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5828457.png)
![N-benzyl-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5828463.png)



![methyl (4-{[4-(acetyloxy)benzoyl]amino}phenyl)acetate](/img/structure/B5828493.png)
![(5E)-5-[(2-bromophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5828499.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2-methylpropoxy)benzamide](/img/structure/B5828519.png)
![N,N-dimethyl-N'-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imidoformamide](/img/structure/B5828528.png)
![(5E)-1-(4-fluorophenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5828532.png)
